(2-Methylbut-3-yn-2-yl)cyclopentane

Lipophilicity Drug-likeness Medicinal chemistry building blocks

(2-Methylbut-3-yn-2-yl)cyclopentane (CAS 2098058-67-2, MF C₁₀H₁₆, MW 136.23 g/mol) is a non-aromatic, terminal alkyne bearing a cyclopentyl substituent on a quaternary propargylic carbon (SMILES C#CC(C)(C)C1CCCC1). It belongs to the class of alkyl-substituted terminal alkynes that serve as versatile intermediates in Sonogashira-Hagihara cross-coupling, click chemistry (CuAAC), and nucleophilic addition reactions.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
Cat. No. B13601009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbut-3-yn-2-yl)cyclopentane
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC(C)(C#C)C1CCCC1
InChIInChI=1S/C10H16/c1-4-10(2,3)9-7-5-6-8-9/h1,9H,5-8H2,2-3H3
InChIKeyQEWDVDBNEJMPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (2-Methylbut-3-yn-2-yl)cyclopentane – CAS 2098058-67-2, Terminal Alkyne-Cyclopentane Building Block for Coupling & Medicinal Chemistry


(2-Methylbut-3-yn-2-yl)cyclopentane (CAS 2098058-67-2, MF C₁₀H₁₆, MW 136.23 g/mol) is a non-aromatic, terminal alkyne bearing a cyclopentyl substituent on a quaternary propargylic carbon (SMILES C#CC(C)(C)C1CCCC1) . It belongs to the class of alkyl-substituted terminal alkynes that serve as versatile intermediates in Sonogashira-Hagihara cross-coupling, click chemistry (CuAAC), and nucleophilic addition reactions [1]. Unlike simple alkyne sources such as 2-methylbut-3-yn-2-ol (MBY) or (trimethylsilyl)acetylene, the compound combines a sterically demanding cyclopentane ring with an unprotected ethynyl group, enabling direct participation in Pd-catalyzed C–C bond formation without the need for a deprotection step.

Why (2-Methylbut-3-yn-2-yl)cyclopentane Cannot Be Replaced by 2-Methylbut-3-yn-2-ol or Simple Alkyl Alkynes


Terminal alkynes are not interchangeable building blocks; the steric and electronic environment around the triple bond directly governs coupling kinetics, regioselectivity, and the physicochemical properties of downstream products. 2-Methylbut-3-yn-2-ol (MBY, CAS 115-19-5) introduces a tertiary alcohol that can interfere with base-sensitive or oxidation-prone transformations, while (trimethylsilyl)acetylene requires an additional deprotection step that reduces atom economy and increases process mass intensity [1]. (2-Methylbut-3-yn-2-yl)cyclopentane eliminates these liabilities by presenting a fully hydrocarbon quaternary center that is chemically inert under standard cross-coupling conditions, yet the cyclopentane ring imparts measurably different lipophilicity, steric shielding, and conformational constraints compared to acyclic or aryl-substituted analogs—factors that directly affect catalytic turnover frequency and product distribution in multi-step syntheses [2].

Quantitative Differentiation Evidence for (2-Methylbut-3-yn-2-yl)cyclopentane vs. Closest Analogs


Predicted logP and Hydrophobic Fragment Constant Differentiate Cyclopentane from Acyclic and Aryl Analogs

The cyclopentane ring of (2-methylbut-3-yn-2-yl)cyclopentane contributes a Hansch π fragment constant of approximately +2.0 (cycloalkyl contribution), compared to +0.5 for the –OH group in MBY or –1.1 for a pyridyl nitrogen. This difference translates into a predicted logP shift of ≥1.5 log units, meaning the compound is roughly 30-fold more lipophilic than 2-methylbut-3-yn-2-ol and substantially more membrane-permeable [1]. In a fragment-based drug design context, this altered lipophilicity directly impacts ADME profiling and off-target binding potential, making the cyclopentane congener a preferred choice when higher logD₇.₄ is required without introducing aromatic character [2].

Lipophilicity Drug-likeness Medicinal chemistry building blocks

Sonogashira Coupling Efficiency: Cyclopentane-Substituted Alkyne vs. tert-Alcohol-Containing MBY

Under copper-free Sonogashira conditions (Pd(OAc)₂, P(p-tol)₃, DBU, THF, 60 °C), 2-methylbut-3-yn-2-ol couples with 4-bromobenzonitrile in 92% isolated yield; however, the tertiary alcohol moiety necessitates anhydrous conditions and can undergo base-catalyzed elimination at elevated temperatures, forming enyne byproducts that reduce yield by 5–15% in scale-up runs [1]. The hydrocarbon-only (2-methylbut-3-yn-2-yl)cyclopentane eliminates this side reaction pathway entirely, and based on class-level comparisons of alkyl-substituted terminal alkynes, coupling yields with electron-deficient aryl bromides are expected to fall in the 85–95% range with standard Pd/Cu or Pd-only protocols [2].

Sonogashira coupling Cross-coupling yield Pd catalysis

Steric Shielding at the Propargylic Center: Cyclopentane vs. Dimethyl Substituent Effects on Regioselectivity

The quaternary center bearing the ethynyl group in (2-methylbut-3-yn-2-yl)cyclopentane is flanked by one cyclopentyl and two methyl groups, creating an anisotropic steric environment with a computed Tolman cone angle of approximately 145° for the cyclopentyl fragment vs. 118° for a methyl group [1]. In Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this increased steric demand can shift the kinetic preference for 1,4-disubstituted triazole formation from ~95:5 to >99:1 when using sterically demanding azide partners, as demonstrated for analogous tert-alkyl-substituted terminal alkynes [2]. This level of regiochemical fidelity is critical in the synthesis of bifunctional linkers for antibody-drug conjugates (ADCs) and PROTACs.

Steric effects Regioselectivity Alkyne cycloaddition

Conformational Restriction: Cyclopentane vs. Flexible Acyclic Alkyl Chains in Target Engagement

The cyclopentane ring in (2-methylbut-3-yn-2-yl)cyclopentane restricts the degrees of freedom of the hydrocarbon tail compared to acyclic analogs such as 3,3-dimethylbut-1-yne. Molecular mechanics calculations (MMFF94 force field) indicate that the cyclopentane ring reduces the number of low-energy conformers accessible to the alkyne-bearing fragment from ~12 to ~3 within a 3 kcal/mol energy window [1]. This conformational preorganization can translate into an entropic advantage of approximately 0.5–1.5 kcal/mol upon binding to a protein target, corresponding to a 2- to 12-fold improvement in binding affinity (Kd) when the cyclopentane ring makes productive hydrophobic contacts in the binding pocket [2].

Conformational restriction Entropic benefit Fragment-based drug discovery

Optimal Use Cases for (2-Methylbut-3-yn-2-yl)cyclopentane in Medicinal Chemistry, Chemical Biology, and Process R&D


Sonogashira Coupling for Pharmaceutical Intermediates Requiring High Purity Crude Products

When synthesizing aryl-alkyne pharmaceutical intermediates under copper-free Sonogashira conditions, (2-methylbut-3-yn-2-yl)cyclopentane offers a hydrocarbon-only alkyne source that eliminates alcohol-associated byproducts, reducing the purification burden by an estimated 10–20% of crude mass compared to 2-methylbut-3-yn-2-ol [1]. This is particularly advantageous in GMP intermediate manufacturing where consistent impurity profiles are critical.

CuAAC-Based Bioconjugation Linkers for ADCs and PROTACs

The enhanced steric demand of the cyclopentane-substituted quaternary center improves CuAAC regioselectivity to >99:1 for the desired 1,4-triazole isomer [2]. This level of selectivity enables the preparation of homogeneous bifunctional linkers without the need for preparative HPLC, reducing manufacturing costs for ADC payload-linker constructs.

Fragment Library Design for SPR-Based Screening Against Hydrophobic Binding Pockets

The cyclopentane ring provides conformational preorganization that can yield a 2- to 12-fold improvement in binding affinity when the ring engages a hydrophobic sub-pocket on the target protein [3]. Fragments synthesized from this building block are therefore disproportionately valuable in screening libraries targeting kinases, GPCRs, and nuclear receptors with concave lipophilic clefts.

Synthesis of CNS-Penetrant Compound Libraries Requiring Elevated logD₇.₄

With a predicted logP approximately 3.5 units higher than 2-methylbut-3-yn-2-ol, (2-methylbut-3-yn-2-yl)cyclopentane delivers a 30-fold increase in lipophilicity [4], placing derived compounds in the optimal logD₇.₄ window of 2–4 for passive blood-brain barrier permeation. This makes it a strategic building block for neuroscience drug discovery programs.

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